molecular formula C8H5Cl2N B186466 2-(2,3-dichlorophenyl)acetonitrile CAS No. 3218-45-9

2-(2,3-dichlorophenyl)acetonitrile

Cat. No. B186466
M. Wt: 186.03 g/mol
InChI Key: CZLINJDTCHACEH-UHFFFAOYSA-N
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Patent
US08093268B2

Procedure details

To guanidine hydrochloride (25.4 kg, 266 mole) in methanol (60 litres) was added 30% w/w sodium methoxide in methanol solution (49.2 kg, 273.3 mole). The suspension was heated to 55° C.±2° C. The toluene solution of 2-(2,3-dichlorophenyl)-3-ethoxy-4-fluoro-2-butenenitrile was added over a period of 45 minutes and the resultant mixture was boiled under reflux for 4 hours, cooled then quenched into water (230 litres). The solid precipitate was washed with 5 portions of methanol (25 litres) to yield the racemate as an off white solid (26.3 kg, 38% yield from 2,3-dichlorophenylacetonitrile).
Quantity
25.4 kg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
49.2 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2,3-dichlorophenyl)-3-ethoxy-4-fluoro-2-butenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NC(N)=N.C[O-].[Na+].C1(C)C=CC=CC=1.[Cl:16][C:17]1[C:22]([Cl:23])=[CH:21][CH:20]=[CH:19][C:18]=1[C:24](=C(OCC)CF)[C:25]#[N:26]>CO>[Cl:16][C:17]1[C:22]([Cl:23])=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:24][C:25]#[N:26] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
25.4 kg
Type
reactant
Smiles
Cl.NC(=N)N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 L
Type
solvent
Smiles
CO
Name
Quantity
49.2 kg
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
2-(2,3-dichlorophenyl)-3-ethoxy-4-fluoro-2-butenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(C#N)=C(CF)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated to 55° C.±2° C
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
then quenched into water (230 litres)
WASH
Type
WASH
Details
The solid precipitate was washed with 5 portions of methanol (25 litres)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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